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acid

CAS No.: 884494-72-8

Cat. No.: B3344681

Get Quote

Introduction & Chemical Context
3-(Carboxymethyl)-4-nitrobenzoic acid (C₉H₇NO₆, MW: 225.15 g/mol ) is a highly

functionalized aromatic scaffold of significant interest in drug development and materials

science. Structurally, it features a benzoic acid core, a strongly electron-withdrawing nitro group

at the para position (C-4), and an aliphatic carboxymethyl group at the meta position (C-3).

This bifunctional nature—possessing both an aromatic and an aliphatic carboxylic acid—makes

it an excellent precursor for synthesizing complex amides, esters, and active pharmaceutical

ingredients (APIs). However, its high polarity and capacity for extensive intermolecular

hydrogen bonding present unique challenges for structural elucidation. This application note

provides a comprehensive, self-validating spectroscopic workflow to accurately characterize

this compound.

Mechanistic Principles of the Analytical Workflow
To ensure scientific integrity and high-fidelity data, the selection of analytical techniques and

parameters must be driven by the molecule's physicochemical properties:
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Solvent Selection for NMR: Nitrobenzoic acid derivatives typically exhibit poor solubility in

non-polar deuterated solvents like CDCl₃. We utilize Dimethyl Sulfoxide- d6​(DMSO- d6​)

because it acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen

bonding between the two carboxylic acid groups, ensuring complete dissolution and yielding

sharp, well-resolved resonance peaks[1].

Empirical Shift Validation: The carbon-13 chemical shifts of heavily substituted benzoic acid

derivatives can be accurately predicted and assigned using empirical parameters ( Ai​values)

that account for the additive electron-withdrawing and donating effects of the substituents[2].

Ionization Strategy for MS: The presence of two carboxylic acid moieties makes the molecule

highly susceptible to deprotonation. Utilizing Liquid Chromatography-Mass Spectrometry

(LC-MS) in Negative Electrospray Ionization (ESI-) mode yields a robust [M−H]− ion,

providing superior signal-to-noise ratios compared to positive ion mode.

Solid-State IR Analysis: Fourier-Transform Infrared (FT-IR) spectroscopy is performed using

a KBr pellet rather than solution-phase IR to prevent solvent masking in the critical fingerprint

region and to observe the true solid-state hydrogen-bonding network.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Elucidate the carbon framework and proton environments.

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO- d6​(99.9%

D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz

spectrometer at 298 K.

Self-Validating Checks:

Verify the TMS peak at exactly δ 0.00 ppm.

Confirm the residual DMSO pentet at δ 2.50 ppm and the absorbed water broad singlet at

∼δ 3.33 ppm.
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Acquisition Parameters:

1 H NMR: 16 scans, 2-second relaxation delay, 90° pulse angle.

13 C NMR: 256 scans, 2-second relaxation delay, broad-band proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: Confirm the presence of orthogonal functional groups (-COOH, -NO₂).

Background Calibration: Acquire a background scan of a blank KBr pellet (32 scans, 4 cm −1

resolution) to subtract atmospheric CO₂ and moisture.

Sample Preparation: Grind 2 mg of the analyte with 198 mg of anhydrous, IR-grade KBr in

an agate mortar until a fine, homogeneous powder is achieved.

Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum

for 2 minutes to form a transparent pellet.

Acquisition: Scan from 4000 to 400 cm −1 (32 scans).

LC-MS Analysis
Objective: Validate the exact mass and assess sample purity.

Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final

concentration of 10 µg/mL.

Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use

a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Mass Spectrometry: Operate the mass spectrometer in ESI- mode. Set the capillary voltage

to 2.5 kV and the desolvation temperature to 350 °C.

Data Presentation & Spectral Interpretation
The following tables summarize the expected quantitative data derived from the synergistic

effects of the functional groups.
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Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​)
Note: The strong electron-withdrawing effect of the -NO₂ group significantly deshields the ortho

proton (H-5), pushing it downfield.

Position
Chemical
Shift ( δ ,
ppm)

Multiplicity
Coupling
Constant ( J
)

Integration Assignment

Benzoic -

COOH
13.20 br s - 1H

Acidic proton

(exchanges

with D₂O)

Aliphatic -

COOH
12.50 br s - 1H

Acidic proton

(exchanges

with D₂O)

H-5 8.27 d 8.5 Hz 1H

Aromatic CH

(ortho to -

NO₂)

H-2 8.14 d 1.8 Hz 1H

Aromatic CH

(isolated

between

substituents)

H-6 8.14 dd 8.5, 1.8 Hz 1H Aromatic CH

-CH₂- 4.05 s - 2H

Aliphatic

methylene

protons

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​)
Assignments are cross-validated using empirical Ai​substituent parameters for benzoic acid

derivatives[2].
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Position
Chemical Shift ( δ ,
ppm)

Carbon Type Assignment

Aliphatic -COOH 171.5 Quaternary (C=O)
Carboxymethyl

carbonyl

Benzoic -COOH 166.2 Quaternary (C=O) Benzoic acid carbonyl

C-4 150.8 Quaternary (C-NO₂)
Nitro-substituted

aromatic carbon

C-1 135.4 Quaternary (C-COOH)
Carboxyl-substituted

aromatic carbon

C-3 133.1 Quaternary (C-CH₂)
Alkyl-substituted

aromatic carbon

C-2 131.5 Tertiary (CH) Aromatic methine

C-6 128.2 Tertiary (CH) Aromatic methine

C-5 124.6 Tertiary (CH) Aromatic methine

-CH₂- 38.4 Secondary (CH₂) Aliphatic methylene

Table 3: Key FT-IR Spectral Bands (KBr Pellet)
Wavenumber (cm
−1 )

Peak
Shape/Intensity

Functional Group Vibrational Mode

3300 - 2500 Broad, Strong -OH (Carboxylic)
O-H stretching

(hydrogen-bonded)

1710 Sharp, Strong C=O (Aliphatic) C=O stretching

1690 Sharp, Strong C=O (Benzoic)
C=O stretching

(conjugated)

1530 Sharp, Strong -NO₂
N-O asymmetric

stretching

1350 Sharp, Strong -NO₂
N-O symmetric

stretching

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344681?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow Visualization
The following diagram illustrates the logical progression of the spectroscopic analysis, ensuring

all structural features are independently verified before final structural elucidation.
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Fig 1. Multimodal spectroscopic workflow for structural validation of nitrobenzoic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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